molecular formula C11H10F3NO2 B6157913 4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1367056-74-3

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B6157913
CAS No.: 1367056-74-3
M. Wt: 245.2
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Description

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one is an organic compound with the molecular formula C11H10F3NO2. It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(trifluoromethoxy)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes. The pyrrolidin-2-one ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidin-2-one derivatives and trifluoromethoxy-substituted phenyl compounds. Examples include:

Uniqueness

4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to the presence of both the trifluoromethoxy group and the pyrrolidin-2-one ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1367056-74-3

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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